molecular formula C13H12ClN5O2 B5703144 1-(4-nitrophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone

1-(4-nitrophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone

Cat. No. B5703144
M. Wt: 305.72 g/mol
InChI Key: KYZCAENGPITESB-CAOOACKPSA-N
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Description

1-(4-nitrophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, also known as CPMH, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is a hydrazone derivative of 1-(4-nitrophenyl)ethanone and 6-chloro-2-methyl-4-pyrimidinylhydrazine.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 1-(4-nitrophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in inflammation and cancer. It has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
1-(4-nitrophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumor cells. 1-(4-nitrophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has also been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 1-(4-nitrophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been found to possess antimicrobial properties against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

1-(4-nitrophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. It is also relatively inexpensive and can be easily modified to optimize its properties. However, 1-(4-nitrophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has some limitations, including its low solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of 1-(4-nitrophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone. These include:
1. Further studies on the mechanism of action of 1-(4-nitrophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone to better understand its biochemical and physiological effects.
2. Optimization of the synthesis method to improve the yield and purity of the product.
3. Development of novel analogs of 1-(4-nitrophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone with improved pharmacological properties.
4. Evaluation of the efficacy of 1-(4-nitrophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone in animal models of cancer, inflammation, and infection.
5. Investigation of the potential toxicity and safety of 1-(4-nitrophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone in preclinical studies.
Conclusion:
In conclusion, 1-(4-nitrophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is a promising chemical compound with potential applications in various fields of scientific research. Its antitumor, anti-inflammatory, and antimicrobial properties make it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action and optimize its properties for various applications.

Synthesis Methods

The synthesis of 1-(4-nitrophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone involves the reaction of 1-(4-nitrophenyl)ethanone and 6-chloro-2-methyl-4-pyrimidinylhydrazine in the presence of a suitable solvent and catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. The purity and yield of the product can be optimized by modifying the reaction conditions.

Scientific Research Applications

1-(4-nitrophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential application in various fields of scientific research. It has shown promising results in the areas of medicinal chemistry, biochemistry, and pharmacology. 1-(4-nitrophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been found to possess antitumor, anti-inflammatory, and antimicrobial properties, making it a potential candidate for drug development.

properties

IUPAC Name

6-chloro-2-methyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5O2/c1-8(10-3-5-11(6-4-10)19(20)21)17-18-13-7-12(14)15-9(2)16-13/h3-7H,1-2H3,(H,15,16,18)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZCAENGPITESB-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)Cl)N/N=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-methyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]pyrimidin-4-amine

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